molecular formula C15H17FN4O B12240346 N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12240346
M. Wt: 288.32 g/mol
InChI Key: OSPFZNZRUWPVMZ-UHFFFAOYSA-N
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Description

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound that features a quinazoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
  • N-phenylpyrrolidin-2-ones
  • N-phenyldihydro-1H-pyrrol-2-ones

Uniqueness

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific combination of the quinazoline and pyrrolidine rings, which confer distinct biological properties. Its fluorine substitution on the quinazoline ring can enhance its metabolic stability and binding interactions, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C15H17FN4O/c1-10(21)19(2)12-5-6-20(8-12)15-13-7-11(16)3-4-14(13)17-9-18-15/h3-4,7,9,12H,5-6,8H2,1-2H3

InChI Key

OSPFZNZRUWPVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

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